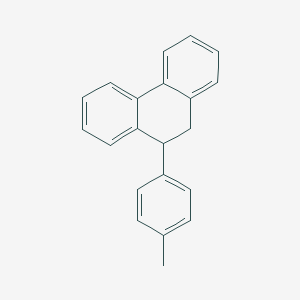

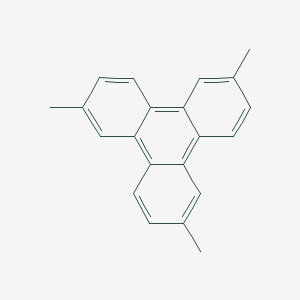

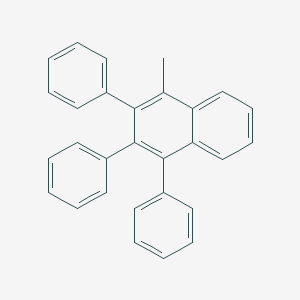

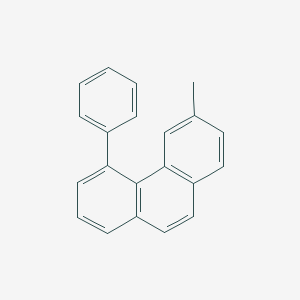

2,6,10-Trimethyltriphenylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6,10-Trimethyltriphenylene: It is a trimer of triphenylene, a well-known PAH with a planar, disc-shaped structure.

Mécanisme D'action

Target of Action

The primary targets of 2,6,10-Trimethyltriphenylene are currently unknown. This compound is a polycyclic aromatic hydrocarbon

Mode of Action

Polycyclic aromatic hydrocarbons can interact with cellular components in various ways, potentially leading to changes in cellular function . .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyltriphenylene can be synthesized through various methods. A common approach involves the oxidative trimerization of 4-methylcyclohexanone. This reaction typically utilizes a copper(II) chloride catalyst and is conducted under reflux conditions for several hours without solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6,10-Trimethyltriphenylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Applications De Recherche Scientifique

2,6,10-Trimethyltriphenylene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.

Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Triphenylene: The parent compound of 2,6,10-Trimethyltriphenylene, known for its planar structure and aromatic properties.

2,6,10-Trimethyltridecane: Another compound with a similar name but different structure and properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 10. This substitution pattern influences its chemical reactivity and physical properties, distinguishing it from other polycyclic aromatic hydrocarbons.

Propriétés

IUPAC Name |

2,6,10-trimethyltriphenylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSQKOIRNLWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis of 2,6,10-Trimethyltriphenylene described in these papers?

A1: The synthesis of this compound is notable for its relative simplicity and efficiency. [, , ] One method uses readily available starting materials like 4-methylcyclohexanone and employs copper(II) chloride as a catalyst to produce the trimer, this compound. [, ] This approach offers a streamlined route compared to more complex synthetic pathways.

Q2: What are the potential applications of this compound derivatives?

A2: this compound can be further functionalized to create derivatives with interesting properties. For example, introducing alkoxycarbonyl groups at specific positions leads to molecules that exhibit liquid crystalline behavior at room temperature. [, ] These liquid crystalline materials are of interest for organic optoelectronic devices due to their potential for self-assembly into structures with good charge mobility and high viscosity. []

Q3: What is the significance of the selective monoformylation of this compound?

A3: The ability to selectively add a formyl group to this compound is key to creating specific derivatives. [] This regioselective formylation, followed by oxidation, allows for the precise placement of carboxylic acid groups, which can then be further modified with different alkyl chains to tune the properties of the resulting liquid crystals. []

Q4: What analytical techniques are relevant to the study of this compound and its derivatives?

A4: Various analytical techniques are crucial for characterizing this compound and its derivatives. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compounds. [] Differential interference contrast microscopy can be used to observe the self-assembly behavior of the liquid crystalline derivatives. [] Further characterization might involve techniques like X-ray diffraction to study the arrangement of molecules within the liquid crystalline phase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Di(2-naphthyl)-1,2,2a,10b-tetrahydrocyclobuta[l]phenanthrene](/img/structure/B371602.png)